6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-11(12(17)18)19-13-14-10(6-15(7)13)8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYSTPKBCKJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiazoles with α-Ketoesters
Inspired by methods in thiadiazole synthesis, 2-aminothiazole derivatives react with methylglyoxal or its equivalents to form the bicyclic system. For example, 3-methylimidazo[2,1-b]thiazole-2-carboxylate intermediates are synthesized by treating 2-aminothiazole-5-carboxylates with methylglyoxal in acetic acid at 80°C.
Key Reaction Parameters :
Introduction of the 4-Hydroxyphenyl Group
Suzuki-Miyaura Coupling
The 4-hydroxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. A brominated imidazo[2,1-b]thiazole intermediate reacts with 4-hydroxyphenylboronic acid under Suzuki conditions:
Optimization Insights :
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Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents oxidation during coupling.
-
Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.
Methyl Group Incorporation at Position 3
Alkylation During Cyclization
The methyl group at position 3 is introduced by using methyl-containing precursors. For instance, methylglyoxal or methylamine derivatives participate in cyclization to directly install the methyl group.
Alternative Approach :
Post-cyclization methylation using methyl iodide in DMF with KCO achieves 85–90% substitution.
Carboxylic Acid Functionalization
Ester Hydrolysis
The ethyl or methyl ester at position 2 is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous methanol:
Conditions :
Integrated Synthetic Pathway
Combining these steps, the synthesis proceeds as follows:
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Step 1 : Cyclize 2-amino-5-methylthiazole-4-carboxylate with methylglyoxal to form 3-methylimidazo[2,1-b]thiazole-2-carboxylate .
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Step 2 : Brominate position 6 using NBS (N-bromosuccinimide) in CCl under light.
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Step 3 : Suzuki coupling with TBS-protected 4-hydroxyphenylboronic acid.
Overall Yield : 42–48% (4 steps).
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions: 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include quinone derivatives, reduced imidazole and thiazole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step chemical reactions that yield derivatives with varied biological activities. The compound can be synthesized through condensation reactions involving imidazo-thiazole frameworks, which are known for their broad pharmacological profiles. Characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including hepatic cancer cells (HepG2). The mechanisms of action involve:
- Inhibition of tubulin polymerization : Compounds like this compound bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division .
- Induction of apoptosis : These compounds may also activate apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains and fungi. Its mechanism includes:
- Disruption of bacterial cell membranes : The thiazole moiety enhances the compound's ability to penetrate and disrupt bacterial membranes, leading to cell lysis.
- Inhibition of critical metabolic pathways : The compound may interfere with bacterial enzymes necessary for survival, thus exhibiting bactericidal effects .
Case Study 1: Hepatic Cancer Cell Lines
A study assessed the anti-proliferative effects of several imidazo[2,1-b]thiazole derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics like Doxorubicin. Molecular docking studies suggested strong binding affinities to Glypican-3 proteins associated with hepatocellular carcinoma .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed superior antimicrobial activity compared to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazole Derivatives
- Key Difference : Bromine replaces the hydroxyl group at the phenyl ring.
- However, reduced polarity may decrease solubility compared to the hydroxyl analog.
- Applications : Used as intermediates in synthesizing aldose reductase inhibitors (e.g., 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) .
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylates
- Key Difference : Chlorine substituent instead of hydroxyl.
- Impact : Chlorine’s moderate electronegativity balances lipophilicity and metabolic stability. The ethyl ester derivative (e.g., ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate) shows improved cell membrane permeability but requires hydrolysis for activation .
6-(4-Methoxy-3-nitrophenyl) Derivatives
- Key Difference : Methoxy and nitro groups on the phenyl ring.
- Impact: The nitro group strongly withdraws electrons, while methoxy donates electrons. Nitro groups may confer cytotoxicity .
Variations in Core Substituents
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic Acid
- Key Difference : Methyl group at position 6 instead of 3.
- Impact : Positional isomerism alters steric hindrance and electronic distribution. The shifted methyl group may reduce steric clashes in enzyme binding pockets compared to the 3-methyl analog .
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate Hydrochloride
- Key Difference : Saturated 5,6-dihydro core and ethyl ester.
- The ester group requires metabolic activation to the carboxylic acid for biological activity, delaying therapeutic effects .
Functional Group Modifications
Imidazo[2,1-b]thiazole-6-carbaldehyde Derivatives
- Key Difference : Aldehyde group replaces carboxylic acid.
- Impact : Aldehydes are reactive electrophiles, enabling Schiff base formation with biological amines. However, they are less stable in aqueous environments and may exhibit off-target reactivity .
6-(4-tert-Butylphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
Pharmacological and Physicochemical Properties
Biological Activity
6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a compound of considerable interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with an imidazole moiety, which is known for its role in various biological activities. The presence of the hydroxyphenyl group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types.
- Case Study : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. The compound exhibited an IC50 value of less than 10 µM against several cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound's thiazole structure contributes to its antimicrobial effects. Thiazoles have been reported to possess antibacterial and antifungal properties.
- Data Table: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.91 | 7.81 |
| Escherichia coli | 7.81 | 15.62 |
| Candida albicans | 15.62 | 31.25 |
This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the compound against selected microorganisms, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Mechanism : The inhibition of NF-kB signaling pathways has been identified as a key mechanism through which this compound exerts its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Hydroxy Group : Enhances hydrogen bonding with biological targets.
- Methyl Substitution : Contributes to lipophilicity, improving membrane permeability.
- Thiazole Ring : Essential for interaction with various enzymes and receptors.
Q & A
Q. What are the optimal synthetic routes for 6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid?
The synthesis typically involves multi-step reactions, including coupling processes and cyclization. Key steps include:
- Use of dimethylformamide (DMF) or dichloromethane (DCM) as reaction solvents.
- Catalysts such as triethylamine to facilitate coupling reactions.
- Controlled temperature and pH conditions to ensure high yields and purity. Post-synthesis purification may involve column chromatography or recrystallization from ethanol/water mixtures .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=N, and O-H stretches).
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly for the hydroxyphenyl and methyl groups.
- Mass spectrometry (MS) determines molecular weight and fragmentation patterns.
- High-performance liquid chromatography (HPLC) assesses purity (>95% recommended for biological assays) .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation or hydrolysis.
- Avoid exposure to heat, moisture, and direct light. Safety protocols (e.g., P201, P210) for handling reactive intermediates should be followed, including the use of fume hoods and personal protective equipment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or bioactivity data?
- Systematic variable testing : Investigate solvent purity, catalyst ratios, and reaction time.
- Reproducibility checks : Compare experimental setups (e.g., inert atmosphere vs. ambient conditions).
- Data normalization : Account for differences in assay protocols (e.g., cell lines, incubation times) when interpreting bioactivity results .
Q. What computational strategies are effective for predicting reactivity or binding modes?
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways or transition states.
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis.
- Machine learning : Train models on existing data to predict physicochemical properties or bioactivity .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?
- Functional group modifications : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) substituents.
- Bioisosteric replacements : Substitute the methyl group with trifluoromethyl or cyclopropyl moieties.
- In vitro assays : Test derivatives against relevant biological targets (e.g., antimicrobial or anticancer models) .
Q. What methodologies are recommended for analyzing degradation products or metabolic pathways?
- LC-MS/MS : Track degradation under accelerated conditions (e.g., high temperature, UV exposure).
- Microsomal assays : Use liver microsomes to identify phase I metabolites (e.g., hydroxylation, demethylation).
- Stability-indicating assays : Validate HPLC methods to separate and quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
